Cholesterol-3-octanoate-1-13C

Vue d'ensemble

Description

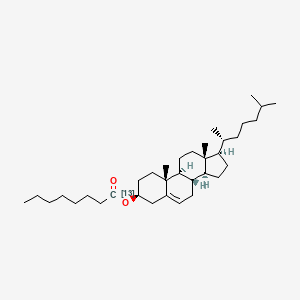

Cholesterol-3-octanoate-1-13C is a cholesterol ester derivative where cholesterol is esterified with octanoic acid, and the molecule is labeled with the stable isotope carbon-13 at the 1-position. This compound is often used in scientific research due to its isotopic labeling, which allows for detailed tracking and analysis in various biochemical and metabolic studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cholesterol-3-octanoate-1-13C can be synthesized through the esterification of cholesterol with octanoic acid. The reaction typically involves heating cholesterol with octanoic acid in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified to isolate the cholesterol ester.

Industrial Production Methods: On an industrial scale, the synthesis of cholesterol esters, including this compound, is carried out using similar esterification processes but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products.

Analyse Des Réactions Chimiques

Types of Reactions: Cholesterol-3-octanoate-1-13C can undergo various chemical reactions, including oxidation, reduction, and hydrolysis.

Common Reagents and Conditions:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under controlled conditions.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Hydrolysis of the ester bond can be carried out using strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Oxidation of this compound can lead to the formation of this compound-quinone.

Reduction: Reduction can produce this compound-alcohol.

Hydrolysis: Hydrolysis results in the formation of cholesterol and octanoic acid.

Applications De Recherche Scientifique

Non-invasive Diagnostic Tests

1.1 Cholesteryl Octanoate Breath Test (COBT)

The cholesteryl octanoate breath test utilizes Cholesterol-3-octanoate-1-13C as a substrate to assess fat digestion and pancreatic function. The test involves the hydrolysis of cholesteryl octanoate by pancreatic enzymes, resulting in the release of labeled carbon dioxide (), which is subsequently measured in breath samples.

Key Findings from Case Studies:

- A study involving 20 healthy controls and patients with chronic pancreatic disease demonstrated that recovery was significantly lower in patients with pancreatic insufficiency compared to healthy individuals. Specifically, those with severe insufficiency showed a flat recovery curve, indicating impaired fat digestion capabilities .

- The sensitivity and specificity of the test were reported at 68.2% and 75.0%, respectively, which are comparable to traditional tests like fecal chymotrypsin and fluorescein dilaurate tests .

1.2 Non-alcoholic Fatty Liver Disease (NAFLD) Assessment

This compound is also utilized in the non-invasive assessment of liver conditions, particularly distinguishing between non-alcoholic steatohepatitis (NASH) and simple steatosis (NAFL).

Clinical Study Insights:

- A study involving 82 patients with NASH and 64 with NAFL showed that the percent dose recovery (PDR) of at various time intervals post-ingestion was significantly different between groups. The PDR at 15 minutes had an area under the receiver operating characteristic (ROC) curve of 0.902, indicating excellent diagnostic performance .

- The cumulative percent dose recovery (cPDR) at 120 minutes also provided strong differentiation capabilities, with an area under the ROC curve of 0.899 .

Summary of Applications

Mécanisme D'action

The mechanism by which cholesterol-3-octanoate-1-13C exerts its effects involves its role as a cholesterol ester. Cholesterol esters are involved in the storage and transport of cholesterol within cells. The isotopic labeling allows researchers to track the movement and metabolism of cholesterol in biological systems, providing insights into cholesterol homeostasis and related pathways.

Comparaison Avec Des Composés Similaires

Cholesterol oleate

Cholesterol palmitate

Cholesterol stearate

Activité Biologique

Cholesterol-3-octanoate-1-13C is a cholesterol ester derivative that plays a significant role in metabolic studies and has various biological activities. This article explores its synthesis, biological functions, and applications in research, particularly focusing on its isotopic labeling and implications in health diagnostics.

Overview of this compound

This compound is synthesized through the esterification of cholesterol with octanoic acid, incorporating a stable carbon-13 isotope at the 1-position. This compound is primarily utilized in scientific research due to its ability to allow precise tracking of metabolic processes involving cholesterol and fatty acids.

Synthesis

The synthesis of this compound typically involves:

- Esterification Reaction : Cholesterol is heated with octanoic acid in the presence of a strong acid catalyst, such as sulfuric acid.

- Purification : The reaction mixture is purified to isolate the cholesterol ester.

- Isotopic Labeling : The incorporation of carbon-13 allows for detailed metabolic tracking in various biological systems.

Cholesterol esters, including this compound, are crucial for the storage and transport of cholesterol within cells. The isotopic labeling facilitates the study of cholesterol metabolism, providing insights into homeostasis and related pathways. The biological activity can be summarized as follows:

- Metabolic Tracking : The carbon-13 label allows researchers to monitor cholesterol metabolism and transport dynamics within biological systems.

- Role in Lipid Metabolism : It aids in understanding lipid metabolism, particularly in conditions like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) .

Case Studies

- Non-Invasive Diagnostic Tool : A study utilized the 13C-Octanoate Breath Test (OBT) to differentiate between patients with NASH and those with simple steatosis (NAFL). The test showed high efficacy in identifying metabolic dysfunctions associated with liver diseases, indicating the potential clinical utility of isotopically labeled compounds like this compound in diagnosing hepatic conditions .

- Fat Malabsorption Assessment : Another research highlighted the use of cholesteryl octanoate breath tests as a diagnostic tool for fat malabsorption syndromes, demonstrating how isotopically labeled compounds can aid in clinical assessments .

Research Findings

Recent studies have demonstrated that this compound significantly impacts lipid metabolism:

Propriétés

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (113C)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H60O2/c1-7-8-9-10-11-15-33(36)37-28-20-22-34(5)27(24-28)16-17-29-31-19-18-30(26(4)14-12-13-25(2)3)35(31,6)23-21-32(29)34/h16,25-26,28-32H,7-15,17-24H2,1-6H3/t26-,28+,29+,30-,31+,32+,34+,35-/m1/s1/i33+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLBBRQPVZDTNM-SPKDLXGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[13C](=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H60O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.